Cas no 1932794-66-5 (Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)-)

Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)- 化学的及び物理的性質
名前と識別子
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- Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)-
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- インチ: 1S/C11H14BrN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3/t8-,11+/m1/s1
- InChIKey: SISAZVNXESWBMF-KCJUWKMLSA-N
- ほほえんだ: N1C[C@H](C)C[C@H]1C1=CC=CC=C1Br
Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Bestfluorodrug | YF0010026-1.0g |
(2S,4R)-2-(2-bromophenyl)-4-methylpyrrolidine |
1932794-66-5 | 97% | 1.0g |
¥6000 | 2023-03-19 | |
Bestfluorodrug | YF0010026-1g |
(2S,4R)-2-(2-bromophenyl)-4-methylpyrrolidine |
1932794-66-5 | 97% | 1g |
¥6000 | 2023-09-19 |
Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)- 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)-に関する追加情報
Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)-: A Comprehensive Overview in Modern Chemical Biology
Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)-, with the CAS number 1932794-66-5, represents a significant compound in the realm of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular pharmacology.
The compound's molecular structure features a pyrrolidine core substituted with a 2-bromophenyl group at the 2-position and a methyl group at the 4-position. The stereochemistry specified by the (2S,4R) configuration indicates a specific spatial arrangement of atoms, which is crucial for its biological activity. This stereochemical purity makes it a valuable scaffold for designing molecules with precise interactions at the molecular level.
In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways effectively. The Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)- derivative has been explored for its potential in inhibiting various enzymatic targets. For instance, studies have shown that it can interact with enzymes involved in signal transduction and metabolic pathways, making it a promising candidate for therapeutic intervention.
One of the most intriguing aspects of this compound is its ability to serve as a building block for more complex molecules. Researchers have utilized derivatives of Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)- to design libraries of compounds for high-throughput screening. These libraries have been instrumental in identifying new leads for drug development against various diseases, including cancer and inflammatory disorders.
The synthesis of Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)- involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have been employed to ensure the stereochemical integrity of the final product. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry.
The pharmacological properties of Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)- have been extensively studied in preclinical models. Initial findings suggest that it exhibits potent activity against certain enzymes and receptors relevant to human health. For example, it has shown promise in inhibiting kinases that are overexpressed in cancer cells, leading to reduced proliferation and apoptosis induction. Additionally, its interaction with other biological targets has been explored for potential applications in treating neurological disorders and autoimmune diseases.
The use of computational methods has further enhanced the understanding of how Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)- interacts with biological targets. Molecular docking simulations have been employed to predict binding affinities and identify key interaction sites on proteins. These computational approaches complement experimental studies by providing insights into the molecular mechanisms underlying its biological activity.
In conclusion, Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)- represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and stereochemical purity make it an invaluable tool for designing novel therapeutic agents. As research continues to uncover new applications for this derivative, it is likely to play an increasingly important role in the development of next-generation drugs.
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